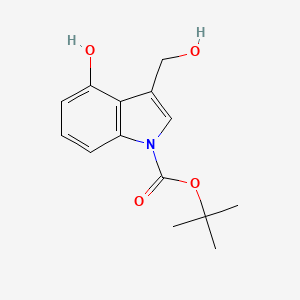

1-Boc-4-Hydroxy-3-hydroxymethylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-7,16-17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYOILCYQLZCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654326 | |

| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-12-5 | |

| Record name | tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-Hydroxy-3-hydroxymethylindole: Properties, Synthesis, and Applications

Abstract

1-Boc-4-hydroxy-3-hydroxymethylindole (CAS No: 914349-12-5) is a highly functionalized indole derivative that serves as a pivotal intermediate in medicinal chemistry and organic synthesis. Its unique architecture, featuring a Boc-protected nitrogen, a phenolic hydroxyl group, and a primary alcohol, offers a trifecta of reactive sites for strategic molecular elaboration. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed protocols, an analysis of its reactivity, and its applications in drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this versatile building block in complex molecule synthesis.

Introduction: The Strategic Value of a Multifunctional Indole Scaffold

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of this ring system allows for the fine-tuning of biological activity. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal nature of its functional groups.

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the indole nitrogen under a wide range of conditions, including nucleophilic and oxidative reactions. Its facile removal under acidic conditions provides a clear and high-yielding deprotection step, crucial for late-stage synthetic modifications.

-

The 4-Hydroxy Group: This phenolic hydroxyl group is a key handle for introducing diversity. It can be alkylated to form ethers, acylated to form esters, or used to direct further electrophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR) around the indole core.

-

The 3-Hydroxymethyl Group: As a primary alcohol, this moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions. This allows for chain extension or the introduction of various pharmacophoric elements at the 3-position of the indole.

This guide will deconstruct the properties and potential of this molecule, providing a framework for its effective utilization in research and development settings.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Chemical Properties

All quantitative data has been summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 914349-12-5 | [1] |

| IUPAC Name | tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Purity (Typical) | ≥95.0% | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in methanol, ethyl acetate, dichloromethane, chloroform | [2] |

| Storage | Recommended: 2-8°C, desiccated, protected from light | [3] |

Predicted Spectroscopic Signature

In the absence of publicly available spectra, the following is an expert analysis of the expected signals, which is critical for reaction monitoring and quality control.

-

¹H NMR (Predicted):

-

~9.0-10.0 ppm (s, 1H): Phenolic -OH proton. Signal may be broad and is D₂O exchangeable.

-

~7.0-7.5 ppm (m, 3H): Aromatic protons of the indole ring.

-

~7.2 ppm (s, 1H): C2-H proton of the indole ring.

-

~5.0 ppm (t, 1H): Alcoholic -OH proton. Signal may be broad and is D₂O exchangeable.

-

~4.8 ppm (s, 2H): -CH₂OH methylene protons.

-

~1.6 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

-

¹³C NMR (Predicted):

-

~150.0 ppm: Carbonyl carbon of the Boc group.

-

~145.0-155.0 ppm: C4-OH carbon.

-

~110.0-140.0 ppm: Aromatic and indole ring carbons.

-

~84.0 ppm: Quaternary carbon of the Boc group.

-

~55.0 ppm: -CH₂OH carbon.

-

~28.0 ppm: Methyl carbons of the Boc group.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

3600-3300 cm⁻¹: Broad O-H stretching (phenolic and alcoholic).

-

3000-2850 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

~1700 cm⁻¹: Strong C=O stretching of the Boc-carbamate group.

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250-1050 cm⁻¹: C-O stretching.

-

Synthesis and Purification Protocol

A robust and reproducible synthesis is paramount. Below is a proposed synthetic route starting from commercially available 4-hydroxyindole. This pathway is designed for efficiency and scalability, with each step explained to highlight the causality behind the procedural choices.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a straightforward synthetic strategy. The primary disconnections are at the Boc-N bond and the C3-C bond of the hydroxymethyl group, leading back to 4-hydroxyindole.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

This workflow outlines the forward synthesis, providing a clear visual map of the process from starting material to the final product.

Caption: Step-by-step forward synthesis workflow diagram.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxyindole-1-carboxylate

-

Rationale: Protection of the indole nitrogen is the critical first step. It prevents N-alkylation and deactivates the ring slightly, which helps control regioselectivity in the subsequent formylation step. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting materials.

-

Protocol:

-

To a solution of 4-hydroxyindole (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0°C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (Hexane:Ethyl Acetate gradient).

-

Step 2: Synthesis of tert-butyl 4-hydroxy-3-formylindole-1-carboxylate

-

Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group at the electron-rich C3 position of an indole. The in-situ generated Vilsmeier reagent is a mild electrophile suitable for this transformation.

-

Protocol:

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0°C. Stir for 30 minutes.

-

Add a solution of tert-butyl 4-hydroxyindole-1-carboxylate (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

-

Allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous NaOH solution to pH > 10.

-

Stir for 1 hour, allowing the product to precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Step 3: Synthesis of this compound

-

Rationale: Sodium borohydride is a mild and selective reducing agent that will efficiently reduce the aldehyde to a primary alcohol without affecting the Boc group or the aromatic ring. Methanol is an ideal solvent that also serves as a proton source for the workup.

-

Protocol:

-

Suspend tert-butyl 4-hydroxy-3-formylindole-1-carboxylate (1.0 eq) in methanol (15 mL/g) at 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete conversion.

-

Carefully quench the reaction by the slow addition of 1M HCl until the pH is ~7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a Hexane:Ethyl Acetate eluent system or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Chemical Reactivity and Safe Handling

The utility of this molecule stems from its predictable and versatile reactivity.

Key Reaction Pathways

The three primary functional groups can be targeted with high selectivity, as illustrated below.

Sources

A Comprehensive Technical Guide to 1-Boc-4-Hydroxy-3-hydroxymethylindole: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Boc-4-hydroxy-3-hydroxymethylindole (CAS No. 914349-12-5), a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a validated synthesis and purification protocol, and offers a comprehensive analysis of its spectral data for unequivocal identification. Furthermore, it explores the compound's reactivity, stability, and its burgeoning role as a versatile intermediate in the synthesis of complex indole derivatives for drug discovery, supported by insights into the broader applications of substituted 3-hydroxymethylindoles.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for medicinal chemists.[1][2] Modifications at various positions of the indole ring can profoundly influence a compound's pharmacological profile.

Specifically, the introduction of hydroxyl and hydroxymethyl groups, as seen in this compound, offers multiple avenues for further functionalization. The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for receptor binding, while the hydroxymethyl group provides a reactive handle for chain extension or the introduction of other pharmacophoric elements. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences.[3] This guide will serve as a comprehensive resource for researchers leveraging this valuable intermediate in their synthetic endeavors.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its correct identification and use.

Physical Properties

| Property | Value |

| CAS Number | 914349-12-5 |

| IUPAC Name | tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the hydroxymethyl group, the proton of the hydroxyl group (which may be broad and its chemical shift dependent on solvent and concentration), and the characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule. The carbonyl carbon of the Boc group will appear downfield, typically in the range of 150-160 ppm. The aromatic carbons will resonate in the 110-140 ppm region, while the methylene carbon of the hydroxymethyl group and the carbons of the tert-butyl group will be found in the upfield region of the spectrum. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.[4]

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl and hydroxymethyl groups. A strong absorption band around 1700-1730 cm⁻¹ will be indicative of the C=O stretching of the Boc carbonyl group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear around 2850-3100 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the Boc group, the hydroxymethyl group, and other characteristic fragments of the indole core.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from a suitably substituted indole precursor. The following is a generalized, yet detailed, protocol based on established synthetic methodologies for related compounds.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 4-Hydroxyindole

-

To a solution of 4-hydroxyindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base like triethylamine (TEA) (1.2 eq) or 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-4-hydroxyindole.

Step 2: Formylation of 1-Boc-4-hydroxyindole

-

Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of phosphorus oxychloride (POCl₃) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add a solution of 1-Boc-4-hydroxyindole (1.0 eq) in anhydrous DMF to the cooled Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture into ice-water and neutralize with a base such as sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain crude 1-Boc-4-hydroxyindole-3-carbaldehyde.

Step 3: Reduction of the Aldehyde

-

Dissolve the crude 1-Boc-4-hydroxyindole-3-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Dry the organic layer and concentrate to give the crude this compound.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to hexanes/ethyl acetate, 1:1), is generally effective in isolating the pure product. The fractions containing the product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Reactivity, Stability, and Handling

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

N-Boc Group: This protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to reveal the free indole nitrogen.[5]

-

4-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a triflate for subsequent cross-coupling reactions.

-

3-Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or used in esterification and etherification reactions.

Caption: Reactivity map of this compound.

Stability and Storage

This compound is generally stable under standard laboratory conditions. However, like many indole derivatives, it may be sensitive to light and air over prolonged periods. It is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration is advisable.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Work in a well-ventilated area or a fume hood.

Applications in Drug Discovery

The strategic placement of functional groups in this compound makes it a highly valuable intermediate for the synthesis of a diverse array of biologically active molecules.

The indole scaffold itself is a key component of drugs with anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic properties.[6] The 3-hydroxymethylindole moiety, in particular, serves as a precursor to various therapeutic agents. For instance, derivatives of 3-hydroxymethylindole have been explored as:

-

Anti-cancer agents: The hydroxymethyl group can be used to link the indole core to other cytotoxic fragments or to modulate the compound's interaction with specific protein targets.

-

Anti-inflammatory compounds: The ability to further functionalize the molecule allows for the fine-tuning of its activity against inflammatory targets.

-

Antiviral agents: The indole nucleus is a common feature in many antiviral drugs, and this intermediate provides a convenient starting point for the synthesis of novel analogues.

The presence of the 4-hydroxy group adds another layer of versatility, enabling the synthesis of compounds with potential applications in areas where phenolic hydroxyls are known to be important for biological activity, such as in antioxidants and certain enzyme inhibitors.

Conclusion

This compound is a well-designed synthetic building block that offers a strategic combination of a protected indole core and two modifiable functional groups. Its utility in the construction of complex molecular architectures makes it a valuable asset for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its properties, synthesis, handling, and potential applications, aiming to facilitate its effective use in the ongoing quest for novel therapeutic agents.

References

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.).

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- Sarkar, B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-21.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.

- Rohm and Haas Company. (2001). A new type of N-tert-butyl hydroxylamine salt.

- Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h.

- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.

- Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2536.

- Atta-ur-Rahman, F. R. S. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5477.

- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.

- ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.

- ChemUniverse. (n.d.). tert-butyl 3-(hydroxymethyl)-1h-indole-1-carboxylate.

- Pharmaffiliates. (n.d.). CAS No : 2408761-23-7 | Product Name : tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate.

- Cenmed. (n.d.). tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate (C007B-539609).

- National Institute of Standards and Technology. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde.

- National Institute of Standards and Technology. (n.d.). 3-tert-Butyl-4-hydroxyanisole.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Boc-4-Hydroxy-3-hydroxymethylindole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Indoles

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and conformational flexibility allow for diverse molecular interactions, making it a cornerstone in medicinal chemistry. Among the vast family of indole derivatives, those bearing multiple functional groups offer a rich platform for the synthesis of complex molecular architectures. 1-Boc-4-Hydroxy-3-hydroxymethylindole, a strategically functionalized indole, has emerged as a valuable building block in the synthesis of targeted therapeutics. The presence of a hydroxyl group at the 4-position and a hydroxymethyl group at the 3-position, combined with the nitrogen-protected Boc (tert-butoxycarbonyl) group, provides orthogonal handles for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, offering insights for its effective utilization in research and drug development.

Core Molecular Attributes

This compound, systematically named tert-butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate, possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate.

| Property | Value |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 914349-12-5 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound can be approached through a multi-step sequence, often commencing from a readily available indole precursor. A representative synthetic strategy involves the following key transformations:

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Indole Nitrogen

The initial step involves the protection of the indole nitrogen with a Boc group to prevent side reactions in subsequent steps.

-

To a solution of 4-hydroxyindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a mild aqueous acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-Boc-4-hydroxyindole.

Step 2: Formylation at the C3 Position

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the electron-rich C3 position of the indole ring.

-

In a separate flask, a Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

The solution of 1-Boc-4-hydroxyindole from the previous step is then added dropwise to the pre-formed Vilsmeier reagent.

-

The reaction is stirred at room temperature or gently heated to drive the formylation to completion.

-

The reaction is quenched by pouring it onto ice-water and neutralizing with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried to give 1-Boc-3-formyl-4-hydroxyindole.

Step 3: Reduction of the Formyl Group

The final step involves the selective reduction of the aldehyde to a primary alcohol.

-

The 1-Boc-3-formyl-4-hydroxyindole is dissolved in a suitable solvent, typically methanol or ethanol.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C.

-

The reaction is stirred until the aldehyde is completely consumed, as indicated by TLC.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

Purification:

The crude this compound is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product in high purity.

Analytical Characterization: Ensuring Purity and Structural Integrity

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indole ring, the hydroxymethyl protons, the phenolic hydroxyl proton, and the nine equivalent protons of the Boc group, which typically appears as a sharp singlet around 1.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the Boc group, the aromatic carbons, the hydroxymethyl carbon, and the quaternary and methyl carbons of the Boc group.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, and the expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the hydroxyl and hydroxymethyl groups on the 1-Boc-protected indole core makes this molecule a versatile precursor for a variety of therapeutic agents.

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors. The hydroxyl and hydroxymethyl groups can be further functionalized to introduce pharmacophoric features that can interact with the active site of various kinases, which are key targets in oncology.

-

Synthesis of Serotonin Receptor Agonists and Antagonists: The structural similarity of the indole core to serotonin makes it a valuable starting point for the development of ligands for serotonin receptors. The functional groups on this compound can be modified to tune the selectivity and activity towards specific serotonin receptor subtypes, which are implicated in a range of neurological disorders.

-

Precursor for Natural Product Synthesis: Many complex natural products with potent biological activities contain a functionalized indole core. This compound can serve as a key intermediate in the total synthesis of such natural products, enabling the exploration of their therapeutic potential.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery. Its well-defined structure and multiple functionalization points provide a robust platform for the synthesis of novel and complex molecules with therapeutic potential. A thorough understanding of its synthesis, purification, and characterization is essential for its effective application in the development of the next generation of targeted therapies. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

- Vilsmeier-Haack Reaction: For a general overview of the Vilsmeier-Haack reaction, a key step in the synthesis, refer to standard organic chemistry textbooks or review articles on the topic. A relevant example can be found in Comprehensive Organic Name Reactions and Reagents by Zerong Wang.

- Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group is a fundamental technique in organic synthesis. Detailed protocols and reaction conditions can be found in Greene's Protective Groups in Organic Synthesis by Peter G. M. Wuts.

- Indole Derivatives in Medicinal Chemistry: For a broad perspective on the importance of indole derivatives in drug discovery, numerous review articles are available in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.

A Comprehensive Technical Guide to the Spectral Characterization of 1-Boc-4-hydroxy-3-hydroxymethylindole

Abstract

This technical guide provides a detailed analysis of the expected spectral data for 1-Boc-4-hydroxy-3-hydroxymethylindole (Molecular Formula: C₁₄H₁₇NO₄, Molecular Weight: 263.29 g/mol )[1], a key intermediate in synthetic organic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository. It explains the causal logic behind the spectral features observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for the unambiguous identification and quality assessment of this compound.

Introduction: The Role of a Multi-Technique Approach

In modern chemical synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is paramount. No single analytical technique provides a complete picture. Instead, we rely on the synergy of multiple spectroscopic methods to build an unassailable case for a compound's identity and purity. This compound presents a fascinating case study due to its combination of diverse functional groups: a Boc-protected indole nitrogen, a phenolic hydroxyl group, a primary alcohol, and an aromatic system. Each of these features generates a distinct "fingerprint" in different spectroscopic analyses. This guide will dissect these fingerprints, offering both predictive data and the experimental rationale needed to acquire and interpret them effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments. The expected chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic systems. For this molecule, analysis in a solvent like DMSO-d₆ is often preferred due to the presence of exchangeable hydroxyl protons, which are more likely to be observed as distinct signals in this solvent compared to CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, 500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Boc (-C(CH₃)₃) | ~1.60 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet in the upfield aliphatic region. |

| Methylene (-CH₂OH) | ~4.70 | Singlet (s) | 2H | These protons are adjacent to a hydroxyl group and the indole C3 position. Their signal may appear as a singlet or a doublet if coupled to the hydroxyl proton. |

| C2-H (Indole) | ~7.80 | Singlet (s) | 1H | This proton at the 2-position of the indole ring is typically a singlet and is deshielded by the adjacent nitrogen and the aromatic system. |

| Aromatic (C5-H, C6-H, C7-H) | 6.80 - 7.50 | Multiplet (m) | 3H | These aromatic protons will appear as a complex multiplet. The C5-H and C7-H will likely be doublets, while the C6-H will be a triplet, all coupled to each other. |

| Phenolic (-OH) | ~9.50 | Singlet (s) | 1H | The phenolic hydroxyl proton is acidic and its chemical shift can be variable. In DMSO-d₆, it typically appears as a sharp singlet in the downfield region. |

| Alcohol (-CH₂OH) | ~5.20 | Singlet (s) | 1H | The primary alcohol proton signal can be broad and its position is concentration-dependent. It may show coupling to the adjacent methylene protons under specific conditions. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, 126 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Boc (-C (CH₃)₃) | ~28.0 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |

| Boc (-C (CH₃)₃) | ~84.0 | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atom. |

| Methylene (-C H₂OH) | ~55.0 | The carbon of the hydroxymethyl group is in the aliphatic region, shifted downfield by the attached oxygen. |

| Indole (C3) | ~110.0 | This quaternary carbon is shielded relative to other aromatic carbons. |

| Indole (C3a, C7a) | 125.0 - 138.0 | These are the quaternary carbons at the ring junction. |

| Indole (C5, C6, C7) | 110.0 - 125.0 | These protonated aromatic carbons appear in the typical aromatic region. |

| Indole (C2) | ~125.0 | This carbon is deshielded by the adjacent nitrogen atom. |

| Indole (C4) | ~150.0 | The carbon bearing the hydroxyl group (C4) is significantly deshielded by the electronegative oxygen atom. |

| Boc (-C =O) | ~149.0 | The carbonyl carbon of the carbamate is highly deshielded and appears far downfield. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of solvent is critical; DMSO-d₆ is recommended for observing exchangeable -OH protons.[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024 scans). Two-dimensional experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities, respectively.

-

Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound each have characteristic vibrational frequencies. The presence of hydrogen bonding significantly influences the O-H stretching vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance | Rationale |

| 3500 - 3200 | O-H Stretch (Alcohol & Phenol) | Strong, Broad | The broadness of this peak is a classic indicator of hydrogen bonding between the hydroxyl groups.[3] The presence of two different -OH groups may lead to a particularly complex, broad signal. |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium, Sharp | These absorptions are characteristic of C-H bonds on the sp²-hybridized carbons of the indole ring. |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium, Sharp | These peaks arise from the C-H bonds in the Boc group and the hydroxymethyl group. |

| ~1700 | C=O Stretch (Carbamate) | Strong, Sharp | This is one of the most prominent peaks in the spectrum and is highly characteristic of the carbonyl group in the Boc protecting group.[4] Its position is indicative of the carbamate functionality. |

| 1600 - 1450 | C=C Stretch (Aromatic) | Medium to Weak, Sharp | These absorptions correspond to the stretching vibrations within the aromatic indole ring. |

| 1370 & 1390 | C-H Bend (tert-Butyl) | Medium, Sharp | A characteristic doublet often seen for gem-dimethyl groups, providing evidence for the tert-butyl structure. |

| 1250 - 1000 | C-O Stretch (Alcohol, Phenol, Ester) | Strong, Medium | This region, often called the "fingerprint region," will contain strong signals from the C-O single bonds of the hydroxyl and carbamate groups.[5] |

Experimental Protocol: FTIR-ATR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum. Identify key peaks and compare them to the predicted values.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, medium-sized molecule.

Predicted Mass Spectrum (High-Resolution ESI-MS)

High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula.

Table 4: Predicted Ions and Fragments in ESI-MS

| m/z (Predicted) | Ion/Fragment Formula | Description |

| 264.1230 | [C₁₄H₁₈NO₄]⁺ | [M+H]⁺ (Protonated Molecule): The most abundant ion expected in positive ion mode ESI. Its accurate mass confirms the elemental composition. |

| 286.1049 | [C₁₄H₁₇NO₄Na]⁺ | [M+Na]⁺ (Sodium Adduct): A very common adduct seen in ESI-MS, especially if trace sodium salts are present in the sample or solvent. |

| 208.0706 | [C₁₀H₁₀NO₂]⁺ | [M+H - C₄H₈]⁺: A characteristic fragmentation pattern for Boc-protected compounds, corresponding to the loss of isobutylene (56 Da) from the tert-butyl group. This is often a major fragment ion. |

| 164.0651 | [C₉H₈NO₂]⁺ | [M+H - Boc]⁺: Loss of the entire tert-butoxy group (100 Da). This fragment corresponds to the deprotected indole core. |

| 146.0549 | [C₉H₈NO]⁺ | [M+H - Boc - H₂O]⁺: Subsequent loss of water from the deprotected core, likely from the hydroxymethyl and phenolic hydroxyl groups. The loss of water is a common fragmentation pathway for alcohols and phenols.[6] |

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatography (Optional but Recommended): While direct infusion is possible, using a liquid chromatography (LC) system first helps to purify the sample before it enters the mass spectrometer. A simple C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid to aid protonation) is effective.

-

Ionization: Introduce the sample into the ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target m/z of 264.

-

Mass Analysis: Acquire data in full scan mode to detect all ions. Then, perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 264.12) to induce fragmentation and observe the daughter ions predicted in Table 4.

Conclusion

The structural elucidation of this compound is reliably achieved through a coordinated application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of all key functional groups, particularly the hydroxyls and the Boc-carbonyl. Finally, high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that serve as a final layer of confirmation. The data and protocols presented in this guide offer a comprehensive and validated methodology for the characterization of this important synthetic intermediate, ensuring high confidence in its structural integrity for all subsequent research and development applications.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- Sinfoo Biotech. (n.d.). This compound, (CAS# 914349-12-5).

- Jamieson, A. G., & MacMillan, D. W. C. (2016). The Mass Spectra of Methyl-Substituted Cyclopentadienes.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI.

- MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

Sources

Solubility Profile of 1-Boc-4-Hydroxy-3-hydroxymethylindole in Organic Solvents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Boc-4-hydroxy-3-hydroxymethylindole is a functionalized indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for complex therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile based on its molecular structure, and presents a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratory settings.

Introduction: The Critical Role of Solubility

The manipulation of complex organic molecules in a laboratory setting—be it for reaction setup, work-up, purification, or formulation—is fundamentally governed by their solubility characteristics. For a key intermediate like this compound, selecting the appropriate solvent system is a critical decision that impacts reaction kinetics, yield, purity, and the efficiency of downstream processes such as chromatography and crystallization. An incorrect solvent choice can lead to poor reaction performance, challenging purification, and ultimately, delays in the development pipeline.

This guide is designed to provide drug development professionals and researchers with both a theoretical framework and a practical methodology for understanding and determining the solubility of this specific indole derivative.

Molecular Structure Analysis and Theoretical Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, meaning substances with similar polarities tend to be miscible or soluble in one another. Let's dissect the structure of this compound to predict its behavior.

Caption: Molecular structure of this compound with key functional groups highlighted.

-

Indole Core: The bicyclic aromatic indole ring system is relatively nonpolar and can participate in π-π stacking interactions.

-

tert-Butoxycarbonyl (Boc) Group: Attached to the indole nitrogen, the Boc group is bulky and lipophilic. It masks the polarity of the N-H bond found in the parent indole, increasing solubility in moderately polar and nonpolar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.

-

Two Hydroxyl (-OH) Groups: The phenolic hydroxyl at the 4-position and the primary alcohol at the 3-position are highly polar. They can act as both hydrogen bond donors and acceptors. This is the most significant feature driving solubility in polar solvents. The presence of two such groups suggests a strong affinity for polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF).

Expert Synthesis: The molecule presents a dualistic nature. The Boc group and indole core favor solubility in less polar organic solvents, while the two hydroxyl groups demand polarity and hydrogen bonding capabilities from the solvent. Therefore, the optimal solvents are expected to be those that can effectively solvate both the polar and nonpolar regions of the molecule. We can infer from related structures, such as N-Boc-hydroxypiperidines which are soluble in chloroform and ethyl acetate[1][2], that our molecule will share this trait. However, the two hydroxyl groups will likely enhance its solubility in more polar solvents like alcohols and DMSO compared to those mono-hydroxy analogs.

Predicted Solubility Profile

While quantitative data is not publicly available, a qualitative assessment based on the structural analysis provides a strong starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | The alcohol's -OH group can hydrogen bond effectively with the two hydroxyl groups of the solute. |

| Polar Aprotic | DMSO, DMF | Very High | Excellent hydrogen bond acceptors and high polarity effectively solvate the entire molecule. |

| Acetone, Acetonitrile | Moderate to High | Good polarity, but less effective at hydrogen bonding compared to protic solvents. Solubility is expected to be good but potentially lower than in alcohols or DMSO[3]. | |

| Moderately Polar | Ethyl Acetate, THF | Moderate | These solvents can solvate the Boc group and indole core well, and the ether/ester oxygens can accept hydrogen bonds, but they lack H-bond donor capability. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Effective at dissolving the Boc-protected indole core. However, their ability to solvate the two hydroxyl groups is limited, which may restrict overall solubility. Similar Boc-protected heterocycles show solubility in these solvents[2][4]. |

| Nonpolar Aromatic | Toluene | Low to Very Low | Can interact with the indole ring via π-π stacking, but offers no mechanism to solvate the polar hydroxyl groups. |

| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Lacks the polarity required to overcome the strong intermolecular hydrogen bonding between the solute molecules. |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent. This protocol provides a self-validating system for generating accurate and reproducible results.

Materials and Equipment

-

Analyte: this compound (ensure purity is >98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents to be tested.

-

Equipment:

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: To a series of labeled vials, add a precisely known volume of the test solvent (e.g., 2.0 mL).

-

Add Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be run to confirm when the concentration of the supernatant no longer changes.

Part B: Sampling and Analysis

-

Settling: Turn off the shaker's agitation but leave the temperature control on. Allow the vials to sit undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully draw an aliquot of the clear supernatant into a syringe.

-

Filtration: Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately weigh the filtered saturated solution. Prepare a precise dilution of this solution with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask. The dilution factor should be chosen to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration. A calibration curve should be prepared using standards of known concentration.

Calculation

The solubility (S) in mg/mL is calculated as follows:

S (mg/mL) = Cdiluted × Dilution Factor × (1 / ρ)

Where:

-

Cdiluted is the concentration of the diluted sample measured by HPLC/UV-Vis (in mg/mL).

-

Dilution Factor is the total volume of the diluted sample divided by the volume of the saturated solution used.

-

ρ is the density of the solvent at the experimental temperature (in g/mL), used to convert the mass of the solution taken for dilution into a volume. For many applications, if the solution is not highly concentrated, the density of the pure solvent can be used as an approximation.

Conclusion

References

- PubChem.

- LookChem. 135042-17-0(N-Boc-Trans-4-Hydroxy-D-proline methyl ester) Product Description. Accessed January 7, 2026. [Link]

- ResearchGate. Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents. Accessed January 7, 2026. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Boc-4-Hydroxy-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-hydroxy-3-hydroxymethylindole is a highly functionalized indole derivative with significant potential as a building block in medicinal chemistry and drug discovery.[1][2][3] The presence of a labile N-Boc protecting group in conjunction with hydroxyl and hydroxymethyl functionalities on the indole scaffold necessitates a thorough understanding of its stability profile to ensure the integrity of experimental outcomes and the quality of synthesized materials. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, recommended storage conditions, and protocols for handling and stability assessment. The insights presented herein are grounded in the fundamental principles of indole chemistry and the well-documented behavior of N-Boc protected amines.

Chemical Structure and Intrinsic Stability Considerations

The stability of this compound is intrinsically linked to its molecular architecture. The indole ring itself is an electron-rich aromatic system susceptible to oxidation. The tert-butyloxycarbonyl (Boc) group, while offering protection to the indole nitrogen, is sensitive to acidic conditions.[4][5] Furthermore, the hydroxyl and hydroxymethyl substituents can influence the electron density of the indole ring and may themselves be susceptible to oxidation or other side reactions.

1.1. The Indole Nucleus: Susceptibility to Oxidation

The indole ring system is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The electron-rich pyrrole ring is the primary site of oxidative degradation. Common degradation pathways for indoles involve hydroxylation and subsequent ring cleavage, potentially leading to the formation of isatin and anthranilate derivatives.[6][7][8]

1.2. The N-Boc Protecting Group: An Acid-Labile Shield

The N-tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[4][5] However, its key characteristic is its lability under acidic conditions.[5][9] Exposure to even mild protic or Lewis acids can lead to the cleavage of the Boc group, liberating the free indole nitrogen and generating isobutylene and carbon dioxide. This deprotection can expose the indole to further reactions and is a primary degradation pathway to consider.

1.3. Influence of Hydroxyl and Hydroxymethyl Substituents

The 4-hydroxy and 3-hydroxymethyl groups are electron-donating substituents that can further activate the indole ring towards electrophilic attack and oxidation. The phenolic nature of the 4-hydroxy group makes it particularly susceptible to oxidation, potentially leading to the formation of colored quinone-like species. The benzylic-like hydroxymethyl group at the 3-position can also be a site for oxidation to an aldehyde or carboxylic acid.

Factors Influencing Stability and Recommended Storage

Based on the chemical nature of this compound, several environmental factors must be carefully controlled to minimize degradation.

| Factor | Potential Impact | Recommended Storage & Handling Protocol |

| Temperature | Elevated temperatures can accelerate oxidative degradation and potentially lead to the thermolytic cleavage of the Boc group. | Store at 2-8°C. For long-term storage, consider storage at -20°C. Avoid repeated freeze-thaw cycles. |

| Light | Indole derivatives can be photosensitive, with UV light promoting the formation of radical species and accelerating oxidation, often leading to discoloration. | Store in amber vials or light-proof containers. Minimize exposure to direct sunlight and fluorescent lighting during handling. |

| Air (Oxygen) | As an electron-rich heterocycle, the indole nucleus is susceptible to air oxidation, which can be catalyzed by light and trace metals. | Store under an inert atmosphere (e.g., argon or nitrogen). After use, flush the container with an inert gas before sealing. |

| Moisture | The presence of water can facilitate hydrolytic degradation pathways and may contain dissolved acids that can cleave the Boc group. | Store in a desiccated environment. Use a desiccator for storage and handle in a dry environment. Ensure solvents are anhydrous for reactions. |

| pH (Acidity) | The Boc group is highly sensitive to acidic conditions. Contact with acidic surfaces or solvents will lead to rapid deprotection. | Avoid contact with acidic materials. Use neutral glassware and high-purity, neutral solvents. Be mindful of the potential acidity of silica gel in chromatography. |

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate analytical methods to monitor the stability of this compound.

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a well-designed stability study is essential.

4.1. Forced Degradation Study Protocol

A forced degradation study can rapidly identify the likely degradation products and the conditions that lead to instability.

Objective: To identify degradation products under various stress conditions.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Stress: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at room temperature for pre-defined time points (e.g., 1, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Stress: To an aliquot of the stock solution, add 0.1 M NaOH. Incubate at room temperature for the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Stress: To an aliquot of the stock solution, add 3% hydrogen peroxide. Incubate at room temperature, protected from light, for the same time points.

-

Thermal Stress: Store aliquots of the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for pre-defined time points.

-

Photolytic Stress: Expose aliquots of the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.

-

Analysis: Analyze all stressed samples, along with a control sample stored under recommended conditions, by a stability-indicating analytical method, such as HPLC-UV.

4.2. Recommended HPLC Method for Stability Indicating Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:

| Time (min) | % B |

|---|---|

| 0 | 10 |

| 20 | 90 |

| 25 | 90 |

| 25.1 | 10 |

| 30 | 10 |

This method should be validated to ensure it can separate the parent compound from its potential degradation products.

Summary and Conclusion

The stability of this compound is paramount for its successful application in research and development. The primary vulnerabilities of this molecule are the acid-labile N-Boc group and the oxidatively sensitive substituted indole core. Strict adherence to recommended storage conditions—namely, low temperature, exclusion of light and air, and avoidance of acidic environments—is critical for preserving its purity and reactivity. The implementation of routine analytical testing using a validated stability-indicating method is the most reliable way to ensure the long-term integrity of this valuable synthetic intermediate.

References

- Doukyu, N., & Aono, R. (1997). Biodegradation of Indole by Pseudomonas sp. ST-200. Journal of Fermentation and Bioengineering, 84(3), 235-240.

- Erb, M., Veyrat, N., Robert, C. A., Xu, S., Frey, M., Ton, J., & Turlings, T. C. (2015). Indole is an essential herbivore-induced volatile priming signal in maize.

- Fujioka, M., & Wada, H. (1968). The bacterial oxidation of indole. Biochimica et Biophysica Acta (BBA)-Enzymology, 158(1), 70-78.

- Han, T. H., Lee, J. H., Cho, M. H., Wood, T. K., & Lee, J. (2011). Environmental factors affecting indole production in Escherichia coli. Research in microbiology, 162(2), 108-116. [Link]

- Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS microbiology reviews, 34(4), 426-444.

- Qu, Y., Zhou, R., Zhang, M., Li, Y., & Wang, X. (2017). Biodegradation of indole by a newly isolated Cupriavidus sp. SHE.

- Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids as catalysts for N-tert-butyloxycarbonylation of amines: an investigation on the role of the ionic liquid. The Journal of organic chemistry, 76(17), 7132-7140.

- Sun, H., Li, G., Zhang, W., & Li, C. (2013). Simple and selective removal of the t-butyloxycarbonyl (Boc) protecting group on indoles, pyrroles, indazoles, and carbolines.

- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.

- Zhang, Y., et al. (2023). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 123. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026).

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- L. Grehn, U. Ragnarsson, Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives, J. Chem. Soc., Perkin Trans. 1, 1987, 529-533. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-Boc-4-Hydroxy-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-hydroxy-3-hydroxymethylindole is a synthetic indole derivative with a unique substitution pattern that suggests a range of potential pharmacological activities. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] The presence of a 4-hydroxyl group, a 3-hydroxymethyl group, and a 1-Boc protecting group on this particular molecule provides a compelling basis for exploring its mechanism of action. This guide synthesizes current knowledge on related indole derivatives to propose several plausible mechanistic pathways for this compound, and outlines detailed experimental protocols to investigate these hypotheses. The proposed mechanisms include neuroprotection via inhibition of amyloid fibrillization, anticancer activity through modulation of key signaling pathways, and potential as a kinase inhibitor or a prodrug. This document serves as a technical roadmap for researchers seeking to elucidate the therapeutic potential of this novel compound.

Introduction: The Therapeutic Promise of Functionalized Indoles

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The pharmacological profile of an indole derivative is exquisitely sensitive to the nature and position of its substituents, which dictate its interactions with biological targets.[5]

This compound (CAS No. 914349-12-5) presents a unique combination of functional groups:

-

4-Hydroxyindole Core: This moiety is associated with activities such as the inhibition of amyloid fibrillization.[6]

-

3-Hydroxymethylindole Moiety: Structurally related to indole-3-carbinol, a well-studied compound with potent antitumor properties.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the indole nitrogen modulates the electronic properties and steric bulk of the molecule, which can influence its biological activity and metabolic stability.[7]

This guide will dissect the potential contributions of each of these structural features to the overall mechanism of action of this compound and provide a framework for its experimental validation.

Proposed Mechanisms of Action and Experimental Validation

Based on the structural features of this compound, several compelling mechanisms of action can be hypothesized.

Neuroprotective Effects via Inhibition of Amyloid Fibrillization

Scientific Rationale: The 4-hydroxyindole scaffold has been shown to inhibit the fibrillization of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease.[6] The hydroxyl group at the 4-position can potentially interfere with the hydrogen bonding networks that stabilize amyloid fibrils. It is hypothesized that this compound may exhibit similar neuroprotective properties.

Experimental Workflow:

A. In Vitro Amyloid Aggregation Assay (Thioflavin T Assay):

-

Preparation of Aβ Peptides: Synthesize or purchase Aβ1-42 peptides and prepare a stock solution in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and reconstitution in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the Aβ peptides with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Thioflavin T (ThT) Fluorescence Measurement: At specified time points, add Thioflavin T to aliquots of the incubation mixtures. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Data Analysis: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm. Plot fluorescence intensity against time to generate aggregation kinetics curves. Calculate the IC50 value for the inhibition of Aβ aggregation.

B. Cell-Based Neuroprotection Assay:

-

Cell Culture: Culture a neuronal cell line (e.g., PC12 or SH-SY5Y).

-

Treatment: Pre-treat the cells with different concentrations of this compound for a specified period.

-

Induction of Aβ Toxicity: Expose the cells to pre-aggregated Aβ peptides.

-

Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of cells treated with the compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

Diagram of Proposed Neuroprotective Mechanism:

Caption: Proposed neuroprotective mechanism of this compound.

Anticancer Activity via Modulation of Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor-α (ERα) Signaling

Scientific Rationale: Indole-3-carbinol (I3C), a structural analog of the 3-hydroxymethylindole moiety, is a known anticancer agent. I3C activates the aryl hydrocarbon receptor (AhR), which in turn leads to the ubiquitination and proteasomal degradation of estrogen receptor-alpha (ERα).[8] This disruption of ERα signaling is a key mechanism for inhibiting the proliferation of estrogen-dependent breast cancer cells.[9][10] The 4-hydroxy group may further enhance binding to these receptors. The N-Boc group's role is uncertain; it could be a prodrug moiety that is cleaved to an active form, or it might directly participate in receptor interactions.

Experimental Workflow:

A. Cell Proliferation/Cytotoxicity Assay:

-

Cell Lines: Use a panel of cancer cell lines, including estrogen receptor-positive (e.g., MCF-7) and estrogen receptor-negative (e.g., MDA-MB-231) breast cancer cells, as well as other cancer types.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Viability Assessment: Determine cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

B. Receptor Activity and Protein Expression Analysis:

-

AhR Activation Assay: Use a cell line containing an AhR-responsive reporter gene (e.g., expressing luciferase under the control of a xenobiotic response element). Treat the cells with the compound and measure luciferase activity.

-

ERα Reporter Assay: In ERα-positive cells, use a reporter gene driven by an estrogen response element (ERE). Co-treat with estradiol (E2) and the compound to assess antagonism of ERα activity.

-

Western Blot Analysis: Treat MCF-7 cells with the compound and analyze the protein levels of AhR, ERα, and downstream targets such as pS2 and cyclin D1.

Diagram of Proposed Anticancer Signaling Pathway:

Caption: Proposed AhR- and ERα-mediated anticancer mechanism.

Kinase Inhibition

Scientific Rationale: The indole scaffold is a common feature in many kinase inhibitors.[11] The nitrogen atom and hydroxyl groups can form crucial hydrogen bonds with the hinge region of the kinase active site.[12] For example, 4-azaindole derivatives have been developed as potent inhibitors of c-Met and TGFβRI kinases.[13][14] The hydroxyl and hydroxymethyl groups of this compound could similarly engage in interactions within a kinase ATP-binding pocket.

Experimental Workflow:

A. In Vitro Kinase Inhibition Panel:

-

Kinase Panel: Screen the compound against a broad panel of recombinant kinases representing different families of the kinome.

-

Assay Format: Use a standardized assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., ADP-Glo).

-

Data Analysis: Determine the percent inhibition at a fixed concentration (e.g., 10 µM). For active compounds, perform dose-response curves to calculate IC50 values.

B. Cellular Target Engagement Assay:

-

Cell Line Selection: Choose a cell line where an identified target kinase is active and drives a key signaling pathway.

-

Treatment: Treat the cells with the compound.

-

Western Blot Analysis: Analyze the phosphorylation status of the direct downstream substrate of the target kinase to confirm target engagement in a cellular context.

Diagram of a Generic Kinase Inhibition Workflow:

Caption: A typical workflow for identifying and validating a kinase inhibitor.

Prodrug Potential

Scientific Rationale: The N-Boc group is a common protecting group in organic synthesis and can be labile under certain physiological conditions, such as in the acidic environment of tumors or through enzymatic cleavage.[15] It is possible that this compound is a prodrug that releases the more active N-H indole derivative, 4-hydroxy-3-hydroxymethylindole, in vivo.[16] This could enhance the therapeutic index by providing targeted release of the active compound.[17][18]

Experimental Workflow:

A. In Vitro Stability and Metabolism Studies:

-

Incubation: Incubate the compound in simulated gastric fluid (acidic pH), simulated intestinal fluid, and human liver microsomes or S9 fractions.

-

Analysis: At various time points, analyze the samples by LC-MS/MS to quantify the parent compound and detect the formation of the de-Boc-ylated metabolite.

-

Data Analysis: Determine the half-life of the parent compound under each condition.

B. Comparative Activity Studies:

-

Synthesis: Synthesize the de-Boc-ylated analog, 4-hydroxy-3-hydroxymethylindole.

-

Activity Comparison: Compare the in vitro and cellular activities of the N-Boc protected compound and its de-Boc-ylated counterpart in the assays described in the sections above. A significantly higher potency of the de-Boc-ylated form would support the prodrug hypothesis.

Data Summary and Interpretation

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments:

| Assay | Parameter | This compound | Positive Control |

| Aβ Aggregation | IC50 (µM) | ||

| Neuroprotection | EC50 (µM) | ||

| MCF-7 Cytotoxicity | GI50 (µM) | Doxorubicin | |

| MDA-MB-231 Cytotoxicity | GI50 (µM) | Doxorubicin | |

| AhR Activation | EC50 (µM) | TCDD | |

| ERα Antagonism | IC50 (µM) | Tamoxifen | |

| Kinase Inhibition (Target X) | IC50 (nM) | Staurosporine | |

| Microsomal Stability | t1/2 (min) |

Conclusion